molecular formula C10H7ClINO B2928938 5-Chloro-7-iodo-8-methoxyquinoline CAS No. 91240-91-4

5-Chloro-7-iodo-8-methoxyquinoline

Cat. No. B2928938
CAS RN: 91240-91-4
M. Wt: 319.53
InChI Key: YODYZPGSHFTXFY-UHFFFAOYSA-N
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Description

5-Chloro-7-iodo-8-methoxyquinoline is a chemical compound with the empirical formula C10H7ClINO . It is also known by other names such as 5-Chloro-8-hydroxy-7-iodoquinoline, Clioquinol, and Iodochlorhydroxyquin . It has a molecular weight of 305.50 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-7-iodo-8-methoxyquinoline is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to a quinoline core . The exact structure can be represented by the SMILES string Oc1c(I)cc(Cl)c2cccnc12 .


Physical And Chemical Properties Analysis

5-Chloro-7-iodo-8-methoxyquinoline has a molecular weight of 305.5 . It has an estimated density of 1.8959 , a melting point of 175-183°C , and a predicted boiling point of 350.4±37.0 °C . Its vapor pressure is 0Pa at 25℃ , and it has a refractive index of 1.753 .

Scientific Research Applications

Chemosensor for Cadmium

5-Chloro-8-methoxyquinoline has been characterized as a chemosensor for cadmium. A study found that it selectively responds to Cd2+ over other tested metal ions, indicating its potential utility in measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Synthesis of 5-Alkyl Substituted Derivatives

5-Chloro-8-methoxyquinoline undergoes a lithium-halogen exchange reaction with alkyllithiums to yield 5-alkyl substituted derivatives. This reaction is rapid and reversible, indicating its usefulness in synthetic chemistry (Hojjatie et al., 1989).

Spectrophotometric Determination

A spectrophotometric method has been proposed for the determination of 8-hydroxyquinoline derivatives, including 5-chloro-7-iodo-8-hydroxyquinoline. This method relies on a reaction with 4-aminoantipyrine in an alkaline oxidizing environment, producing a red antipyrine dye (Belal, 1984).

Vibrational Spectra Analysis

The vibrational spectra of 5-chloro-7-iodo-8-hydroxyquinoline and its Cu(II) complex have been studied. These investigations are of interest in relation to Alzheimer's disease, as the compounds are involved in copper chelation (Wagner et al., 2007).

Synthesis of 4-Chloro-8-methoxyquinoline

A study demonstrated the synthesis of 4-chloro-8-methoxyquinoline from 2-anisidine and diethyl(ethoxymethylene) malonate. This synthesis is relevant for producing derivatives of 5-chloro-7-iodo-8-methoxyquinoline (Jiang Jia-mei, 2010).

Solution Structure of Copper Clioquinol Complex

Research has investigated the solution structure of the copper complex of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), revealing conventional 8-hydroxyquinolate chelates. This is significant for understanding the compound's role in Alzheimer's disease and cancer therapy (Pushie et al., 2014).

Antifungal Studies of Mixed Ligand Complexes

Mixed-ligand complexes of metal(II) with 5-chloro-7-iodo-8-hydroxyquinoline have been prepared and studied for their antifungal properties. These complexes exhibit significant activity against fungal strains, making them of interest in medical research (Chauhan et al., 2010).

Mechanism of Action

5-Chloro-7-iodo-8-methoxyquinoline is part of a family of drugs called hydroxyquinolines, which inhibit certain enzymes related to DNA replication . They have been found to have activity against both viral and protozoal infections .

Safety and Hazards

5-Chloro-7-iodo-8-methoxyquinoline is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 . It is combustible and is considered an acute toxic Cat.3 compound, which can cause chronic effects .

properties

IUPAC Name

5-chloro-7-iodo-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClINO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODYZPGSHFTXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1N=CC=C2)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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